molecular formula C7H17NO B2742227 2-Methyl-1-(propan-2-yloxy)propan-2-amine CAS No. 89979-73-7

2-Methyl-1-(propan-2-yloxy)propan-2-amine

Cat. No.: B2742227
CAS No.: 89979-73-7
M. Wt: 131.219
InChI Key: GNECDGRVHMCXGT-UHFFFAOYSA-N
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Description

Contextual Significance as a Branched Amino Ether Scaffold

Branched amino ethers represent a class of organic compounds that incorporate both an amine and an ether functional group, connected by a non-linear carbon backbone. These scaffolds are of interest in medicinal chemistry and materials science due to the combination of properties conferred by the amino and ether moieties. The amine group provides a site for further functionalization, salt formation, and can participate in hydrogen bonding, which is crucial for molecular recognition in biological systems. The ether linkage, particularly a bulky one like the propan-2-yloxy group, can enhance lipophilicity and metabolic stability of a molecule.

The specific arrangement in 2-Methyl-1-(propan-2-yloxy)propan-2-amine, with a primary amine and a tertiary carbon center adjacent to the ether oxygen, presents a unique structural motif. Such hindered amines can be valuable in controlling reaction selectivity and in the design of chiral ligands for asymmetric catalysis.

Overview of Unique Structural Features and Stereochemical Potential

The structure of this compound is characterized by a quaternary carbon atom at the 2-position, bonded to an aminomethyl group, two methyl groups, and a methylene (B1212753) group which is part of the propan-2-yloxy functionality. This arrangement results in significant steric hindrance around the core of the molecule.

A key feature of this compound is the presence of a chiral center at the carbon atom bearing the amino group, if one of the methyl groups were to be replaced by a different substituent. However, as named, this compound possesses a prochiral center at the C2 position. The introduction of chirality would be a critical step in many of its potential applications, for instance, as a chiral auxiliary or in the synthesis of enantiomerically pure pharmaceuticals. The stereoselective synthesis of such a compound would present a significant challenge due to the steric congestion around the prochiral center.

Table 1: Key Structural and Physicochemical Properties (Predicted)

Property Value
Molecular Formula C₇H₁₇NO
Molecular Weight 131.22 g/mol
IUPAC Name This compound
Chiral Centers 0 (prochiral center at C2)

Evolution of Research Interest in Propan-2-yloxy-Substituted Amines and Related Motifs

Research into amino ethers has been a consistent theme in organic chemistry, driven by their presence in biologically active molecules and their utility as synthetic intermediates. The incorporation of an isopropoxy (propan-2-yloxy) group is a common strategy in drug design to modulate a compound's pharmacokinetic properties. This group can improve oral bioavailability and metabolic stability by shielding more labile parts of the molecule from enzymatic degradation.

While direct research on this compound is limited, the broader class of β-amino ethers and sterically hindered amines has been the subject of considerable investigation. Synthetic methodologies for creating such structures often involve multi-step sequences, and the development of more efficient and stereoselective routes is an ongoing area of research. The potential for this specific molecule to serve as a novel building block ensures that interest in its synthesis and properties is likely to grow as the demand for diverse and structurally complex small molecules continues to expand.

Hypothetical Synthetic Approaches

Given the lack of specific literature on the synthesis of this compound, plausible synthetic routes can be proposed based on established organic chemistry principles.

One potential approach could involve a multi-step synthesis starting from 2-amino-2-methyl-1-propanol (B13486). This commercially available starting material could undergo a Williamson ether synthesis with 2-bromopropane (B125204). However, the Williamson ether synthesis is known to be challenging with sterically hindered alcohols and secondary halides, often leading to elimination side products. wikipedia.org

Table 2: Plausible Synthetic Route and Potential Challenges

Step Reaction Reagents and Conditions Potential Challenges
1 Ether Formation 2-amino-2-methyl-1-propanol, NaH, 2-bromopropane, THF Steric hindrance may favor elimination over substitution, leading to low yields.
2 Protection of Amine (If necessary) Boc₂O, Et₃N, CH₂Cl₂ Potential for side reactions if the amine is not protected.

An alternative strategy might involve the amination of a suitable precursor, such as a derivative of 2-methyl-1-(propan-2-yloxy)propan-2-ol. The synthesis of this alcohol precursor itself would be a non-trivial step.

Stereochemical Considerations in Synthesis

Should a chiral analogue of this compound be desired, stereoselective synthesis or chiral resolution would be necessary. Stereoselective reduction of a corresponding ketone or imine precursor could be a viable strategy, potentially employing chiral catalysts or reagents.

Chiral resolution of a racemic mixture of the amine could be achieved through the formation of diastereomeric salts with a chiral acid, followed by fractional crystallization. This classical method, while often effective, can be laborious and is limited by the crystallization properties of the diastereomeric salts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-propan-2-yloxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-6(2)9-5-7(3,4)8/h6H,5,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNECDGRVHMCXGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(C)(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89979-73-7
Record name 2-methyl-1-(propan-2-yloxy)propan-2-amine
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Advanced Synthetic Methodologies for 2 Methyl 1 Propan 2 Yloxy Propan 2 Amine

Chemo- and Regioselective Synthesis Strategies

Achieving high chemo- and regioselectivity is paramount in the synthesis of multifunctional molecules like 2-Methyl-1-(propan-2-yloxy)propan-2-amine. The primary challenge lies in selectively forming the C-O (ether) and C-N (amine) bonds without interfering with other functional groups or forming unwanted isomers. Two principal strategies dominate this field: N-alkylation approaches, particularly those utilizing alcohols, and classical nucleophilic substitution reactions.

N-Alkylation Approaches Utilizing Secondary Alcohols

Modern N-alkylation techniques increasingly favor the use of alcohols as alkylating agents due to their low cost, ready availability, and reduced toxicity compared to traditional alkyl halides. A prominent and sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgresearchgate.net This process involves the temporary oxidation of an alcohol to a carbonyl compound by a transition-metal catalyst. The resulting aldehyde or ketone then undergoes condensation with an amine to form an imine, which is subsequently reduced by the same catalyst using the hydrogen that was "borrowed" from the alcohol. Water is the sole byproduct, making this an atom-economical process. researchgate.netnih.gov

In the context of synthesizing a related secondary amine, N-isopropyl-2-methyl-1-(propan-2-yloxy)propan-2-amine, this strategy could be envisioned by reacting the primary amine, this compound, with a secondary alcohol, isopropanol (B130326). The reaction would proceed via the following steps:

A catalyst, typically based on ruthenium, iridium, or a non-precious metal like manganese or iron, dehydrogenates isopropanol to acetone (B3395972). nih.govacs.org

The primary amine condenses with the in-situ generated acetone to form an N-isopropylimine intermediate.

The metal-hydride complex, formed in the first step, reduces the imine to the desired N-isopropylated secondary amine, regenerating the metal catalyst.

This method avoids the use of stoichiometric organometallic reagents or hazardous alkylating agents. researchgate.net The reaction conditions are often mild, and various functional groups can be tolerated. nih.gov

Another relevant N-alkylation approach is reductive amination . This versatile method converts a carbonyl group into an amine through an intermediate imine. wikipedia.org To synthesize the target primary amine, a hypothetical ketone precursor, 1-isopropoxy-2-methylpropan-2-one, would be reacted with ammonia (B1221849) in the presence of a reducing agent. organic-chemistry.orgnih.govnih.govresearchgate.net

Table 1: Comparison of Catalysts for Reductive Amination of Ketones with Ammonia

Catalyst System Ketone Substrate Example Temperature (°C) H2 Pressure (bar) Yield of Primary Amine (%) Reference
Amorphous Co particles Various aromatic & aliphatic ketones 80 1-10 up to 99 organic-chemistry.orgnih.gov
Iron on (N)SiC Various aryl-alkyl ketones 130-150 65 up to 96 nih.gov

Nucleophilic Substitution Reactions with Precursors

The Williamson ether synthesis is a fundamental and widely used method for forming ether linkages via an SN2 reaction between an alkoxide and an organohalide. wikipedia.org This strategy can be effectively applied to synthesize this compound. A plausible synthetic route would start from the readily available amino alcohol, 2-amino-2-methyl-1-propanol (B13486).

The proposed pathway involves two key steps:

Ether Formation: The hydroxyl group of 2-amino-2-methyl-1-propanol is deprotonated with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This nucleophilic alkoxide then reacts with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) to form the desired ether linkage. masterorganicchemistry.com It is often necessary to protect the amine group beforehand (e.g., as a carbamate (B1207046) or sulfonamide) to prevent it from competing as a nucleophile.

Deprotection: Following the etherification, the protecting group on the amine is removed under appropriate conditions to yield the final product.

The choice of reactants is crucial for the success of the Williamson synthesis. Since the reaction proceeds via an SN2 mechanism, primary alkyl halides are preferred to minimize competing elimination reactions. wikipedia.orgmasterorganicchemistry.com In this case, using an isopropyl halide (a secondary halide) is feasible, but conditions must be carefully controlled to optimize the yield of the ether product over the elimination byproduct, propene.

Table 2: Typical Conditions for Williamson Ether Synthesis

Alcohol Substrate Alkylating Agent Base Solvent Temperature (°C) Time (h) Yield (%) Reference
Generic Primary Alcohol Primary Alkyl Halide NaH Acetonitrile, DMF 50-100 1-8 50-95 wikipedia.org
Phenol Methyl Benzoate Alkali Metal Benzoate/Phenolate - 320 - up to 99 acs.org

Enantioselective and Diastereoselective Synthesis of Chiral Isomers

The target molecule, this compound, possesses a quaternary carbon atom (C2) bonded to two identical methyl groups. Consequently, this carbon center is achiral, and the molecule does not exist as enantiomers. However, the synthetic methodologies discussed are highly relevant for producing chiral analogs and precursors, particularly chiral amino alcohols, which are vital building blocks in the pharmaceutical industry.

Modern asymmetric synthesis offers powerful tools for creating stereochemically defined molecules. For instance, if a chiral precursor like (S)-2-amino-2-methyl-1-butanol were used instead of 2-amino-2-methyl-1-propanol, the subsequent etherification would lead to a chiral final product. The synthesis of such chiral amino alcohols can be achieved through several enantioselective methods.

Biocatalysis has emerged as a powerful strategy for the synthesis of chiral amines and amino alcohols. nih.govresearchgate.net Enzymes such as amine dehydrogenases (AmDHs) and imine reductases (IREDs) can catalyze the asymmetric reductive amination of prochiral ketones with high enantioselectivity (often >99% ee). nih.govnih.gov For example, an engineered AmDH can convert an α-hydroxy ketone into a chiral vicinal amino alcohol with excellent stereocontrol. nih.gov

Chemical catalysis also provides robust methods for asymmetric synthesis. Rhodium-catalyzed cyclopropanation reactions can be used to generate azaspiro compounds with high enantioselectivity and diastereoselectivity. acs.org Furthermore, asymmetric transfer hydrogenation of unprotected α-ketoamines using ruthenium catalysts is a facile route to chiral 1,2-amino alcohols, achieving excellent enantioselectivities and high yields.

Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into synthetic organic chemistry aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. The synthesis of this compound can be designed to be more sustainable by adopting solvent-free systems and employing sustainable catalysis.

Solvent-Free Reaction Systems

Performing reactions without a solvent, or in a solid state, offers significant environmental benefits. It eliminates solvent waste, which is a major contributor to chemical pollution, and can simplify product purification. researchgate.net Reductive amination, a key step in one of the proposed syntheses, has been successfully performed under solvent-free conditions. researchgate.netacs.orgacs.org For instance, aldehydes and ketones can be reacted with amines using sodium borohydride (B1222165) activated by an acid like p-toluenesulfonic acid in a mortar and pestle, often leading to good yields. acs.orgacs.org Similarly, acylation reactions to form esters and amides, which could be used for protecting group strategies, have been effectively carried out without solvents. nih.gov

Sustainable Catalysis

Sustainable catalysis focuses on using catalysts that are efficient, recyclable, and derived from earth-abundant, non-toxic metals. numberanalytics.com The "borrowing hydrogen" N-alkylation strategy is a prime example of sustainable catalysis, often employing catalysts based on abundant metals like iron and manganese, and producing only water as a byproduct. nih.govacs.org

In Williamson ether synthesis, traditional stoichiometric bases generate salt waste. Catalytic approaches are being developed to overcome this. For example, high-temperature catalytic Williamson ether synthesis (CWES) can use alcohols as alkylating agents in the presence of catalytic amounts of alkali metal salts, avoiding the production of large quantities of salt waste. acs.orgresearchgate.net Furthermore, developing recyclable catalysts, such as polymer-supported or magnetic nanoparticle-based catalysts, can significantly improve the sustainability of these synthetic processes. francis-press.com Biocatalysis, as mentioned in section 2.2, is inherently a green technology, utilizing renewable, biodegradable enzymes that operate under mild aqueous conditions. nih.govresearchgate.net

Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing in chemical synthesis. It involves the continuous pumping of reagents through a network of tubes or microreactors, offering superior control over reaction parameters such as temperature, pressure, and mixing. mdpi.com This technology is particularly advantageous for enhancing reaction efficiency, improving safety by minimizing the volume of hazardous materials at any given time, and enabling seamless integration of multiple synthetic steps. mdpi.comunimi.it

While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be applied based on the synthesis of analogous structures like other amines and ethers. thieme-connect.degoogle.com A conceptual multi-step flow process could integrate key transformations, such as etherification and amination, into a single, uninterrupted sequence. For instance, an initial stream could involve the reaction of a starting material in a heated reactor coil to form an ether linkage, followed by its introduction into a second module, such as a packed-bed reactor containing a catalyst, to introduce the amine functionality. thieme-connect.de

Conceptual Multi-Step Flow Synthesis:

Step Reaction Type Reactor Type Potential Reagents & Conditions Purpose
1 Ether Formation (e.g., Williamson Synthesis) Heated Tubing Reactor 2-amino-2-methyl-1-propanol, Isopropyl halide, Phase-transfer catalyst Forms the core C-O-C ether linkage.
2 In-line Purification Packed-Bed Scavenger Column Solid-supported scavenger resin Removes unreacted reagents or by-products from Step 1.
3 Reductive Amination Packed-Bed Catalytic Reactor Ketone intermediate, Ammonia, H₂, Heterogeneous catalyst (e.g., Pd/C) Converts a carbonyl group to the target primary amine.

| 4 | In-line Workup/Extraction | Liquid-Liquid Separator Module | Aqueous and organic solvent streams | Isolates the final product from the reaction mixture. |

The application of flow chemistry allows for rapid optimization and automation, significantly shortening development timelines compared to batch methods. mdpi.com

Catalytic Methodologies for Targeted Bond Formation

Catalysis is fundamental to modern organic synthesis, enabling reactions to proceed with high selectivity and efficiency under milder conditions. The synthesis of this compound involves the formation of key ether (C-O-C) and amine (C-N) bonds, for which various catalytic methods are applicable.

Catalytic hydrogenation is a crucial technique for the formation of the amine group. This often involves the reduction of a nitrile or a nitro group, or the reductive amination of a ketone. A patent describing the synthesis of similar 2-methyl-1-substituted phenyl-2-propanamine compounds highlights the use of catalysts such as palladium on carbon (Pd/C), Raney Nickel, or platinum oxide for the final hydrogenation step to yield the primary amine. google.com These catalysts are highly effective in converting precursors like carbamates or nitriles into the desired amine product under a hydrogen atmosphere. google.com

The formation of the ether linkage can also be facilitated by catalytic processes that offer advantages over classical methods like the Williamson ether synthesis, which may require harsh conditions. While not specifically detailed for this molecule, modern copper- or palladium-catalyzed etherification reactions provide routes for C-O bond formation with a broad range of substrates.

Key Catalytic Reactions in Amine and Ether Synthesis:

Reaction Bond Formed Catalyst Example Substrate Precursor Research Finding
Catalytic Hydrogenation C-N (Amine) Palladium on Carbon (Pd/C) Benzyl carbamate intermediate Effective for deprotection and amine formation in the final synthetic step. google.com
Catalytic Hydrogenation C-N (Amine) Raney Nickel Nitrile intermediate Provides a direct route from a nitrile to a primary amine. google.com
Reductive Amination C-N (Amine) Platinum Oxide (PtO₂) Ketone + Ammonia/Amine A versatile method for creating substituted amines from carbonyl compounds.

These catalytic methods are instrumental in achieving high yields and selectivity, minimizing waste, and avoiding the use of stoichiometric reagents that are less environmentally friendly. google.com

Retrosynthetic Analysis and Identification of Key Intermediates

Retrosynthetic analysis is a strategy used to plan a chemical synthesis by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis involves strategically "disconnecting" the molecule at key functional groups—the ether and the amine—to identify logical precursors. amazonaws.com

The two primary disconnections are:

C-O Ether Bond Disconnection: Breaking the bond between the isopropoxy group and the propan-2-amine backbone. This suggests a synthesis from 2-amino-2-methyl-1-propanol and an isopropylating agent (e.g., 2-bromopropane or isopropanol under acidic conditions).

C-N Amine Bond Disconnection: Cleaving the bond between the tertiary carbon and the nitrogen atom. This points to precursors such as a ketone (2-methyl-1-(propan-2-yloxy)propan-2-one) which could undergo reductive amination, or a tertiary alcohol that could be converted to the amine via a Ritter-type reaction or other substitution methods. google.com

This analysis reveals several key intermediates that serve as crucial building blocks for the synthesis.

Retrosynthetic Pathways and Key Intermediates:

Disconnection Strategy Key Intermediate Potential Starting Materials Synthetic Transformation
Ether (C-O) Bond 2-amino-2-methyl-1-propanol Isobutylene oxide, Ammonia Williamson Ether Synthesis
Amine (C-N) Bond 2-methyl-1-(propan-2-yloxy)propan-2-one 2-methyl-1-(propan-2-yloxy)propane Reductive Amination
Amine (C-N) Bond 2-methyl-1-(propan-2-yloxy)-2-nitropropane 1-isopropoxy-2-methylpropane Catalytic Reduction of Nitro Group

| Nitrile Pathway | 2-methyl-2-(propan-2-yloxy)propanenitrile | 2-hydroxy-2-methylpropanenitrile, Isopropanol | Reduction of Nitrile Group |

By identifying these intermediates, chemists can devise multiple synthetic routes, allowing for the selection of the most efficient, cost-effective, and scalable pathway. amazonaws.comresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 1 Propan 2 Yloxy Propan 2 Amine

Nucleophilic Reactivity of the Amine Functionality

The amine functionality in 2-Methyl-1-(propan-2-yloxy)propan-2-amine is characterized by the lone pair of electrons on the nitrogen atom, which makes it a nucleophile. However, the reactivity of this primary amine is significantly influenced by the steric hindrance imposed by the tertiary carbon atom to which it is attached. This steric bulk impedes the approach of the amine to electrophilic centers, thereby reducing its nucleophilicity compared to less hindered primary amines. fiveable.me

The nucleophilicity of amines is a critical factor in their reactions with various electrophiles, such as alkyl halides and acyl chlorides. While primary amines are generally more nucleophilic than tertiary amines due to less steric hindrance, the tertiary alkyl structure of this compound makes it less reactive than simpler primary amines. fiveable.me The presence of electron-donating alkyl groups increases the electron density on the nitrogen, which would typically enhance nucleophilicity; however, in this case, the steric effect is expected to be the dominant factor.

Interactive Table: Factors Influencing Nucleophilicity

Factor Influence on this compound Predicted Effect
Steric Hindrance High (tertiary carbon alpha to the amine) Decreased Nucleophilicity
Electronic Effects Alkyl groups are electron-donating Increased Nucleophilicity

| Solvation | Can be hindered around the nitrogen atom | May decrease reactivity in protic solvents |

Oxidative and Reductive Transformations

The oxidative stability of this compound is influenced by the presence of the tertiary carbon atom adjacent to the amine group. Oxidation of amines can proceed via several mechanisms, including electron abstraction from the nitrogen lone pair or hydrogen abstraction from the N-H or alpha-C-H bonds. The tertiary alpha-carbon in this molecule is a potential site for oxidative attack, which could lead to the formation of imines or other degradation products. However, the steric hindrance around the amine group may offer some degree of protection against certain oxidizing agents.

Studies on analogous sterically hindered amines have shown that oxidative degradation can occur, particularly at elevated temperatures and in the presence of oxygen. The specific products would depend on the oxidant and reaction conditions.

Reductive transformations of the amine group are less common unless it is part of a functional group that can be reduced, such as an imine or a nitro group. The ether linkage, being generally stable, would not be expected to undergo reduction under typical conditions used for amine chemistry. Reductive amination, a common method for amine synthesis, involves the reduction of an imine intermediate. While not a direct transformation of the amine itself, it highlights a related reductive process.

Substitution Reactions Involving the Amino and Ether Groups

The amine group of this compound can participate in nucleophilic substitution reactions where the amine acts as the nucleophile. For instance, it can react with alkyl halides in N-alkylation reactions. However, due to the significant steric hindrance, these reactions are expected to be slow. The reaction would likely follow an SN2 pathway with unhindered primary alkyl halides, but would be significantly slower than for less hindered amines. With secondary and tertiary alkyl halides, elimination reactions would likely compete with or dominate over substitution.

The ether group is generally unreactive towards nucleophilic substitution. Cleavage of the ether bond typically requires harsh conditions, such as treatment with strong acids like HBr or HI. quizlet.comlibretexts.org In such a reaction, the oxygen atom would be protonated, followed by a nucleophilic attack of the halide ion on the less sterically hindered carbon atom of the ether linkage.

Reaction Kinetics and Transition State Analysis

Detailed reaction kinetics and transition state analysis for reactions involving this compound are not available in the literature. However, for its nucleophilic substitution reactions, it can be inferred that the steric hindrance would lead to a higher activation energy for the transition state compared to less hindered amines. This would result in slower reaction rates.

For an SN2 reaction with an alkyl halide, the transition state involves the formation of a pentacoordinate carbon center. The bulky substituents on both the amine and potentially the electrophile would lead to significant steric strain in the transition state, thus increasing its energy and slowing the reaction. Computational modeling would be a valuable tool to investigate the transition state geometries and energies for specific reactions of this compound.

Acid-Base Properties and Protonation Equilibria

Like other amines, this compound is a weak base. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming an ammonium salt. The basicity of an amine is quantified by its pKa value (for its conjugate acid). For sterically hindered amines, the pKa value can be influenced by both electronic and steric effects. The electron-donating alkyl groups increase the electron density on the nitrogen, which tends to increase basicity. However, steric hindrance can affect the solvation of the protonated amine, which can influence its stability and thus the pKa.

While the exact pKa of this compound has not been reported, it can be predicted to be in the range of other sterically hindered primary amines.

Table of Predicted Acid-Base Properties

Property Predicted Value/Characteristic
Basicity Weak base
Predicted pKa (of conjugate acid) ~10-11 (by analogy to similar amines)

| Protonation Site | Nitrogen atom of the amine group |

Studies on Over-alkylation and Selectivity Control

A common issue in the N-alkylation of primary amines is over-alkylation, where the initially formed secondary amine reacts further with the alkylating agent to form a tertiary amine and potentially a quaternary ammonium salt. The steric hindrance in this compound is expected to play a significant role in controlling selectivity.

The initial alkylation to form the secondary amine will be slow due to steric hindrance. The resulting secondary amine will be even more sterically hindered, making the second alkylation step significantly slower. This inherent steric hindrance could provide a degree of selectivity for mono-alkylation, especially if the reaction conditions (e.g., stoichiometry, temperature, and reaction time) are carefully controlled. The use of bulky alkylating agents would further disfavor over-alkylation.

Table of Compounds Mentioned

Compound Name
This compound
Alkyl halides
Acyl chlorides
Imines
Nitro compounds
HBr (Hydrogen bromide)
HI (Hydrogen iodide)
Ammonium salt
Secondary amine
Tertiary amine

Theoretical and Computational Studies on 2 Methyl 1 Propan 2 Yloxy Propan 2 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding (e.g., DFT, MP2)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Møller-Plesset second-order perturbation theory (MP2), are powerful tools for elucidating the electronic structure and bonding of molecules. For 2-Methyl-1-(propan-2-yloxy)propan-2-amine, these methods can provide a detailed picture of electron distribution, molecular orbitals, and the nature of its chemical bonds.

Studies on the related compound 2-amino-2-methyl-1-propanol (B13486) (AMP) have utilized DFT calculations to investigate its structural and electronic properties. rsc.org Similarly, the reaction of tert-butylamine (B42293) (tBA), which shares the same tertiary amine core, with OH radicals has been examined using both M06-2X and MP2 calculations, indicating the reliability of these methods for this class of compounds. acs.org For this compound, DFT calculations would likely be performed using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry and compute electronic properties. researchgate.netresearchgate.net

These calculations would reveal the bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional structure. The presence of the electronegative oxygen and nitrogen atoms would lead to a non-uniform charge distribution, with partial negative charges on these atoms and partial positive charges on the adjacent carbon and hydrogen atoms. The highest occupied molecular orbital (HOMO) is expected to be localized primarily on the nitrogen atom of the amine group, reflecting its role as the primary site for nucleophilic reactions. The lowest unoccupied molecular orbital (LUMO) would likely be distributed across the antibonding orbitals of the C-N and C-O bonds. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. nih.gov

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

PropertyPredicted CharacteristicBasis of Prediction
HOMO Localization Primarily on the nitrogen lone pairGeneral knowledge of amine electronic structure
LUMO Localization Distributed over σ* orbitals of C-N and C-O bondsGeneral principles of molecular orbital theory
Charge Distribution Partial negative charge on N and O atomsElectronegativity differences
Key Bond Polarity C-N and C-O bonds are significantly polarInferred from studies on similar amines and ethers

Conformational Analysis and Energy Landscapes

The conformational flexibility of this compound arises from the rotation around its single bonds, particularly the C-C, C-N, and C-O bonds. A thorough conformational analysis is essential to identify the most stable conformers and to understand the energy barriers between them.

A computational study on the conformational transformations of a substituted dioxaborinane derivative revealed multiple local minima due to the internal rotation of isopropyl and methoxymethyl groups. researchgate.net Similarly, for this compound, rotation around the C-O-C ether linkage and the C-C bond adjacent to the amine group will lead to various staggered and eclipsed conformations. The relative energies of these conformers can be calculated using methods like DFT.

The energy landscape of the molecule can be mapped by performing a systematic scan of the key dihedral angles. For the related diisopropyl ether, gas electron diffraction studies have provided insights into its molecular structure and conformation. acs.org For this compound, it is expected that the most stable conformers will be those that minimize steric hindrance between the bulky tert-butyl and isopropyl groups. The gauche and anti conformations around the central C-O bond will have different energies, and the lowest energy conformation will dictate the molecule's predominant shape in the gas phase or in solution.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed understanding of the intermolecular interactions of this compound with itself and with other molecules in a condensed phase. nih.govmdpi.com These simulations model the movement of atoms over time, governed by a force field that describes the potential energy of the system.

For a polar molecule like this compound, the dominant intermolecular interactions will be dipole-dipole forces and hydrogen bonding. The amine group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. MD simulations can quantify the strength and lifetime of these hydrogen bonds.

While no specific MD simulations for this compound were found, studies on similar systems, such as antimicrobial peptides with amine groups, demonstrate the utility of this technique in understanding molecular interactions. nih.gov Simulations of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how they influence its conformational preferences. Such simulations are crucial for understanding its properties in solution, such as solubility and transport properties.

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Computational chemistry plays a vital role in predicting spectroscopic signatures, such as NMR chemical shifts, which are invaluable for structural elucidation. numberanalytics.comresearchgate.net DFT calculations are widely used to predict ¹H and ¹³C NMR spectra. scilit.com The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors. numberanalytics.com

For this compound, a computational workflow for predicting its NMR spectrum would involve:

A conformational search to identify all low-energy conformers.

Geometry optimization of each conformer using a reliable DFT method (e.g., B3LYP-D3/6-31G(d)).

Calculation of NMR shielding constants for each conformer using a higher level of theory (e.g., WP04/6-311++G(2d,p)) with an implicit solvent model. github.io

Boltzmann averaging of the shielding constants based on the relative energies of the conformers to obtain the final predicted spectrum.

Recent advancements have also seen the application of machine learning algorithms to accelerate the prediction of NMR spectra with high accuracy. frontiersin.org Such computational predictions can be compared with experimental spectra to confirm the molecular structure or to assign the relative configuration of stereoisomers.

Reaction Pathway Modeling and Energetics of Transformations

Theoretical modeling of reaction pathways can provide deep insights into the mechanisms and kinetics of chemical transformations. For this compound, potential reactions include those involving the amine and ether functional groups.

Theoretical studies on the OH-initiated degradation of the structurally similar 2-amino-2-methyl-1-propanol (AMP) have been conducted using M06-2X/aug-cc-pVTZ quantum chemistry calculations. whiterose.ac.uk These studies predict that the reaction proceeds primarily via hydrogen abstraction from the -CH₂- group and the -NH₂ group. whiterose.ac.uknih.gov A similar mechanism is expected for this compound, where the OH radical could abstract a hydrogen atom from the carbon adjacent to the ether oxygen, from one of the methyl groups, or from the amine group.

Furthermore, the reaction of AMP with CO₂ has been investigated at the B3LYP/6-311++G(d,p) level, revealing pathways leading to the formation of carbamate (B1207046) and bicarbonate. researchgate.net Given the steric hindrance around the nitrogen atom in this compound, its reaction with CO₂ is likely to favor the formation of bicarbonate, a characteristic of hindered amines. rsc.org Computational modeling can determine the activation energies for these different reaction pathways, thereby predicting the major products of its transformations.

Fukui Functions and Local Reactivity Descriptors

Fukui functions are local reactivity descriptors derived from conceptual DFT that help in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.netbas.bg The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes.

For this compound, the condensed Fukui functions can be calculated for each atomic site. The site with the highest value of f⁺(r) will be the most susceptible to a nucleophilic attack, while the site with the highest value of f⁻(r) will be the most prone to an electrophilic attack. The radical attack susceptibility is indicated by f⁰(r).

Based on the electronic structure, the nitrogen atom of the amine group is expected to be the primary site for electrophilic attack, as it is the most nucleophilic center. The acidic protons on the amine group would be susceptible to attack by strong bases. The ether oxygen, being less basic than the amine nitrogen, would be a secondary site for electrophilic attack. The calculation of Fukui functions and other local reactivity descriptors like local softness and electrophilicity index would provide a quantitative measure of the reactivity of different sites within the molecule. scholarsresearchlibrary.com

Table 2: Predicted Reactive Sites in this compound

Type of AttackPredicted Reactive SiteRationale
Electrophilic Nitrogen atom of the amine groupHighest electron density (lone pair)
Nucleophilic Carbon atoms bonded to N and OPartial positive charge due to electronegative atoms
Radical C-H bonds adjacent to N and OStabilization of the resulting radical

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized, Lewis-like description of the bonding in a molecule. uni-muenchen.denumberanalytics.com It transforms the canonical molecular orbitals into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds.

An NBO analysis of this compound would provide detailed information about:

Hybridization: The hybridization of the atomic orbitals involved in each bond (e.g., the sp³ hybridization of the carbon, nitrogen, and oxygen atoms).

Bonding and Lone Pairs: The composition and polarization of the C-C, C-H, C-N, C-O, and N-H bonds, as well as the lone pairs on the nitrogen and oxygen atoms.

Hyperconjugation: The analysis reveals delocalization effects due to interactions between filled (donor) and empty (acceptor) orbitals. For instance, the interaction between the nitrogen lone pair (a donor NBO) and the antibonding orbitals (acceptor NBOs) of adjacent C-C or C-H bonds is a key stabilizing hyperconjugative interaction. wisc.edu

Applications of 2 Methyl 1 Propan 2 Yloxy Propan 2 Amine in Advanced Chemical Synthesis

Asymmetric Organocatalysis and Ligand Design

No studies were found that describe the use of 2-Methyl-1-(propan-2-yloxy)propan-2-amine as a chiral scaffold in the synthesis of ligands. Consequently, there is no information on its application in enantioselective catalytic reactions such as the Diels-Alder, Michael, or cycloaddition reactions.

Building Block in the Synthesis of Complex Organic Architectures

Research detailing the use of this amine as a precursor for nitrogen-containing heterocycles is absent from the available literature. Similarly, no information could be located regarding its incorporation into macrocyclic structures.

Role in Polymer Chemistry as a Monomer or Modifier

The potential application of this compound as a monomer for polymerization or as a chemical modifier for existing polymers has not been described in the scientific literature accessed.

Supramolecular Chemistry and Self-Assembly

A comprehensive review of scientific literature and chemical databases reveals no specific documented applications or detailed studies of This compound in the fields of supramolecular chemistry and self-assembly. Research focusing on the capacity of this compound to form complex, ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, or π-π stacking has not been published.

The structural features of the molecule, which include a primary amine group capable of acting as a hydrogen bond donor and acceptor, and an ether linkage providing a potential site for coordination, theoretically permit its participation in supramolecular assemblies. However, without experimental evidence or computational studies, any discussion of its role in forming host-guest complexes, molecular capsules, or self-assembled monolayers remains speculative.

Consequently, as of the current body of scientific knowledge, the application of This compound in advanced supramolecular chemistry is not an established area of research.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Methyl 1 Propan 2 Yloxy Propan 2 Amine and Its Derivatives

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals and for elucidating the stereochemistry and preferred conformations of 2-Methyl-1-(propan-2-yloxy)propan-2-amine. While the low-resolution spectrum provides basic information on the number of chemically distinct environments, high-resolution and multi-dimensional techniques are required for a complete structural analysis. docbrown.info

Two-dimensional experiments such as Correlation Spectroscopy (COSY) are used to establish proton-proton coupling networks, identifying adjacent protons. For instance, a COSY experiment would show a correlation between the methine proton of the propan-2-yloxy group and its adjacent methyl protons. Heteronuclear experiments like Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range (2-3 bond) C-H correlations, which is critical for assigning quaternary carbons and piecing together the molecular backbone.

For conformational analysis, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed. nih.gov These experiments detect protons that are close in space, even if they are not directly connected through bonds. Analysis of NOE/ROE cross-peaks allows for the determination of the relative orientation of different parts of the molecule, such as the spatial relationship between the methyl groups on the propan-2-amine moiety and the protons of the propan-2-yloxy group. This data is fundamental for building and validating three-dimensional models of the molecule's most stable conformers. nih.gov The absolute configuration of chiral derivatives can be determined using chiral derivatizing agents, such as Mosher's acid, and subsequent ¹H NMR analysis. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on the analysis of structurally similar compounds like 2-methylpropane and propan-2-amine. docbrown.infodocbrown.info

Atom PositionNucleusPredicted Chemical Shift (δ, ppm)Splitting Pattern (Multiplicity)Key Correlations (COSY, HMBC)
-C(CH₃)₂-NH₂¹H~1.1 - 1.3Singlet (s)HMBC to quaternary C, CH₂
-CH₂-O-¹H~3.2 - 3.4Singlet (s)HMBC to quaternary C, ether C
-O-CH(CH₃)₂¹H~3.5 - 3.7Septet (sept)COSY to isopropyl CH₃
-O-CH(CH₃)₂¹H~1.1 - 1.2Doublet (d)COSY to CH
-NH₂¹H~1.5 - 2.5 (broad)Singlet (s)-
-C(CH₃)₂-NH₂¹³C~50 - 55--
-C(CH₃)₂-NH₂¹³C~25 - 30--
-CH₂-O-¹³C~75 - 80--
-O-CH(CH₃)₂¹³C~68 - 72--
-O-CH(CH₃)₂¹³C~22 - 25--

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding and Functional Group Interactions

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information on the functional groups present in this compound and the nature of intermolecular interactions, particularly hydrogen bonding. researchgate.net

The IR spectrum is characterized by absorption bands corresponding to specific molecular vibrations. The primary amine (-NH₂) group gives rise to a characteristic doublet in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric N-H stretching vibrations. libretexts.org The presence of intermolecular hydrogen bonding, where the amine acts as a hydrogen bond donor, typically causes these bands to broaden and shift to lower wavenumbers. docbrown.info Other key functional groups also have distinct signatures. The C-O-C ether linkage exhibits a strong C-O stretching band, typically in the 1150-1085 cm⁻¹ region. Aliphatic C-H stretching vibrations from the methyl and methine groups are observed between 2850 and 3000 cm⁻¹. libretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of C-H bending and C-C stretching vibrations that is unique to the molecule. docbrown.info

Raman spectroscopy, which relies on inelastic scattering of light, is complementary to IR. While strong IR absorptions arise from vibrations with a large change in dipole moment, strong Raman signals come from vibrations that cause a significant change in polarizability. Therefore, the symmetric vibrations of non-polar bonds often produce stronger signals in Raman spectra. For instance, the C-C backbone stretching may be more prominent in the Raman spectrum. Analysis of the Raman spectrum of related compounds like 2-Amino-2-methyl-1-propanol (B13486) can provide comparative insights. chemicalbook.com

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity (IR)Notes
Amine (N-H)Symmetric & Asymmetric Stretch3300 - 3500MediumAppears as a doublet for primary amines; broadens with H-bonding. libretexts.org
Amine (N-H)Scissoring (Bend)1590 - 1650Medium to StrongConfirms the presence of the -NH₂ group.
Alkyl (C-H)Stretch2850 - 3000StrongCharacteristic of all methyl/methine/methylene (B1212753) groups. libretexts.org
Ether (C-O-C)Asymmetric Stretch1085 - 1150StrongA key indicator of the ether linkage.
Alkyl (C-H)Methyl Bend~1375 and ~1460MediumA doublet is expected due to the gem-dimethyl and isopropyl groups.

Chiroptical Spectroscopy (CD, ORD) for Enantiomeric Excess Determination and Absolute Configuration

The central carbon atom of the propan-2-amine moiety in this compound is a stereocenter, meaning the molecule is chiral and can exist as a pair of enantiomers. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying these stereoisomers. These methods measure the differential interaction of chiral molecules with left- and right-circularly polarized light.

CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength. A CD spectrum will show positive or negative peaks, known as Cotton effects, at wavelengths corresponding to the electronic transitions of chromophores near the stereocenter. While the amine and ether groups in the parent molecule are weak chromophores, derivatization with a chromophoric group can be used to induce measurable CD signals. The two enantiomers of a chiral compound will produce mirror-image CD spectra. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample, making it a powerful tool for quantifying the purity of a stereoselective synthesis.

The absolute configuration (R or S) of the chiral center can often be determined by analyzing the sign of the Cotton effect. nih.gov Empirical rules or comparison with the spectra of structurally related compounds of known configuration can allow for the assignment of the stereochemistry. For example, studies on other chiral amines have successfully related the sign of the Cotton effect in their derivatives to their absolute configuration. nih.gov

X-ray Crystallography for Solid-State Structure and Intermolecular Packing

Single-crystal X-ray crystallography provides the most definitive and precise three-dimensional structural information for a molecule in the solid state. This technique can be applied to a suitable crystalline form of this compound or its derivatives, such as a salt. researchgate.net The analysis yields precise measurements of bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and revealing its exact conformation in the crystal lattice.

A key aspect revealed by crystallography is the nature of intermolecular interactions that govern the crystal packing. For this molecule, the primary amine group is expected to be a major director of the crystal structure through hydrogen bonding. The amine hydrogens can act as donors to acceptor atoms on neighboring molecules, which could be the ether oxygen, the amine nitrogen, or an anion if a salt is formed. researchgate.netresearchgate.net These hydrogen bonds create supramolecular networks, such as chains, sheets, or three-dimensional architectures. researchgate.net Analysis of the crystal structure of related compounds, like the carbamate (B1207046) of 2-amino-2-methyl-1-propanol, has provided detailed insights into how such hydrogen bonds stabilize the crystal packing. rsc.org This information is critical for understanding solid-state properties like melting point and solubility.

Table 3: Exemplary Crystallographic Parameters for Amine-Containing Structures Data based on typical values found in related structures. researchgate.netresearchgate.net

ParameterTypical ValueSignificance
C-N Bond Length1.47 - 1.49 ÅConfirms the C-N single bond.
C-O Bond Length (Ether)1.42 - 1.44 ÅConfirms the C-O single bond.
C-C-N Bond Angle109° - 112°Indicates tetrahedral geometry at the carbon.
N-H···O Hydrogen Bond Distance2.8 - 3.2 ÅIndicates a moderate strength hydrogen bond.
N-H···N Hydrogen Bond Distance2.9 - 3.3 ÅEvidence of intermolecular amine-amine interactions.

High-Resolution Mass Spectrometry for Mechanistic Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule and for investigating reaction mechanisms. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of ions with very high accuracy (typically to four or five decimal places). This precision allows for the calculation of a unique elemental formula for the molecular ion, confirming the identity of this compound. uni.lu

HRMS is particularly valuable for mechanistic studies. By coupling HRMS with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), intermediates and products of a chemical reaction or degradation process can be separated and identified. For instance, studies on the oxidative degradation of the structurally related compound 2-amino-2-methyl-1-propanol (AMP) have utilized GC-MS to identify degradation products, allowing for the proposal of detailed mechanistic pathways. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) experiments on the molecular ion of this compound would involve its isolation and subsequent fragmentation. The analysis of the resulting fragment ions provides a wealth of structural information. Characteristic fragmentation patterns, such as the loss of the propan-2-yloxy group or cleavage adjacent to the nitrogen atom, can be used to confirm the structure and to identify the compound in complex mixtures. This fragmentation data is crucial for distinguishing it from isomers and for tracing its fate in metabolic or degradation studies.

Table 4: Predicted High-Resolution m/z Values for this compound Adducts Data calculated for the molecular formula C₇H₁₇NO. uni.lu

AdductFormulaPredicted m/z
[M+H]⁺[C₇H₁₈NO]⁺132.13829
[M+Na]⁺[C₇H₁₇NNaO]⁺154.12023
[M+K]⁺[C₇H₁₇KNO]⁺170.09417
[M-H]⁻[C₇H₁₆NO]⁻130.12373
[M+HCOO]⁻[C₈H₁₈NO₃]⁻176.12921

Environmental and Sustainability Aspects in the Academic Context of 2 Methyl 1 Propan 2 Yloxy Propan 2 Amine

Sustainable Synthetic Routes and Process Intensification

While specific, optimized sustainable synthesis routes for 2-Methyl-1-(propan-2-yloxy)propan-2-amine are not extensively detailed in publicly available academic literature, its structure—an aliphatic ether amine—lends itself to established synthetic strategies that can be improved through green chemistry principles. A plausible, albeit hypothetical, route could involve a two-step process: a Williamson ether synthesis to form an ether intermediate, followed by an amination step.

Sustainable approaches to ether synthesis are moving away from traditional methods that use hazardous alkyl halides and generate significant salt waste. numberanalytics.com Modern methods focus on using alternative reactants and more environmentally friendly reaction conditions. numberanalytics.com Similarly, the synthesis of aliphatic amines is a major focus for sustainable chemistry, with goals to replace traditional multi-step processes that have low atom economy with more direct methods like hydroaminoalkylation. rsc.orgrsc.org

Process intensification (PI) offers a framework for making such chemical productions dramatically more efficient and sustainable. mdpi.com PI is defined as an innovative approach to chemical process design that can lead to significant reductions in equipment size, energy consumption, and waste generation, while improving process safety. mdpi.comscholarsresearchlibrary.com For the synthesis of a compound like this compound, PI could be implemented in several ways:

Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems, such as microreactors or catalyst-coated tube reactors, can offer superior control over reaction parameters (temperature, pressure, mixing), leading to higher yields, better selectivity, and enhanced safety, especially for exothermic reactions. scholarsresearchlibrary.comresearchgate.netfrontiersin.org

Reactive Distillation: This technique combines chemical reaction and distillation in a single unit. mdpi.com If the synthesis involves an equilibrium-limited reaction, continuously removing a byproduct via distillation can drive the reaction to completion, thereby increasing conversion and simplifying downstream purification.

Alternative Energy Sources: The use of non-conventional energy sources like microwave irradiation or ultrasound can accelerate reaction rates, often leading to shorter reaction times and reduced energy consumption compared to conventional heating. frontiersin.org

By integrating these PI strategies, a hypothetical synthesis for this compound could be designed to be significantly more sustainable than a conventional batch process.

Waste Minimization and Atom Economy in Production

A core principle of green chemistry is the maximization of atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. scranton.eduprimescholars.com Reactions with high atom economy generate minimal waste, making them inherently more sustainable. monash.edu

As no specific industrial synthesis for this compound is published, a theoretical analysis of plausible routes is necessary. A comparison between two hypothetical pathways highlights the importance of atom economy.

Table 1: Theoretical Atom Economy Comparison for a Plausible Synthesis Step

Reaction Type Hypothetical Reactants Hypothetical Products Formula Weight of Desired Product Total Formula Weight of Reactants Theoretical Atom Economy (%)
Substitution 1-chloro-2-methylpropan-2-ol + Sodium isopropoxide1-isopropoxy-2-methylpropan-2-ol + NaCl132.20 g/mol 108.56 g/mol + 82.07 g/mol = 190.63 g/mol 69.3%
Addition Isobutylene oxide + Isopropanol (B130326) (catalyzed)1-isopropoxy-2-methylpropan-2-ol132.20 g/mol 72.11 g/mol + 60.10 g/mol = 132.21 g/mol ~100%

Note: This table is illustrative and based on a hypothetical intermediate synthesis. The actual values depend on the specific reagents and catalysts used.

As shown in the table, an addition reaction, where all reactant atoms are incorporated into the product, achieves a theoretical atom economy of nearly 100%. In contrast, a substitution reaction that produces a stoichiometric byproduct (in this case, sodium chloride) has a significantly lower atom economy. scranton.edu The latter process generates waste that must be managed and disposed of, adding to the environmental burden and cost. rsc.org The selection of a synthetic pathway with high atom economy is therefore a critical step in waste minimization for the production of this compound. researchgate.net

Academic Studies on Environmental Transformation Pathways (excluding direct impact assessment)

There are no specific academic studies detailing the environmental transformation pathways of this compound. However, by examining research on structurally similar compounds, such as aliphatic amines and ethers, likely degradation routes can be inferred. epa.govntis.gov Aliphatic amines released into the environment are known to undergo oxidative degradation. ieaghg.org

The primary atmospheric degradation process for many amines is initiated by reaction with hydroxyl (OH) radicals. nih.govnilu.com Studies on the analogous compound 2-amino-2-methyl-1-propanol (B13486) (AMP) have shown that this OH-initiated reaction proceeds primarily via hydrogen abstraction from the carbon atoms adjacent to the amine and hydroxyl groups, and to a lesser extent from the amine group itself. nih.govwhiterose.ac.uk

By analogy, the atmospheric transformation of this compound would likely proceed via similar H-abstraction pathways. This would lead to the formation of various degradation products.

Table 2: Predicted Environmental Transformation Products of this compound (by Analogy)

Reactant Initiating Species Predicted Intermediate/Product Chemical Class Basis for Prediction
This compoundOH Radical (Atmosphere)1-(isopropoxy)-2-methylpropan-2-imineImineH-abstraction from amine group and subsequent oxidation, analogous to AMP degradation. nih.gov
This compoundOH Radical (Atmosphere)2-amino-1-(isopropoxy)-2-methylpropanalAmino aldehydeH-abstraction from the -CH2- group followed by oxidation. nih.gov
This compoundOH Radical (Atmosphere)Acetone (B3395972)KetonePotential fragmentation product following initial oxidation, observed in AMP degradation. usn.no
This compoundNOx / OH Radical (Atmosphere)2-methyl-2-(nitroamino)-1-(propan-2-yloxy)propaneNitramineFormation of nitramines is a known pathway for some amines in the atmosphere. ieaghg.orgnilu.com

It is crucial to note that these pathways are predictive. The presence of the ether linkage may influence the reaction rates and branching ratios compared to simple alkanolamines. researchgate.net Further academic research involving simulation chambers and theoretical calculations would be necessary to validate these potential transformation pathways and identify the major degradation products. nih.govresearchgate.net

Biocatalysis and Enzymatic Transformations in Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents a powerful green chemistry tool. nih.gov Enzymatic reactions are often highly selective, occur under mild conditions (ambient temperature and pressure, neutral pH), and can reduce the need for hazardous reagents and protecting group chemistry. mdpi.com

For the synthesis of this compound, which contains a sterically hindered primary amine group, amine transaminases (ATAs or ω-transaminases) are a particularly promising class of enzymes. acs.orgnih.gov These enzymes catalyze the transfer of an amino group from a donor molecule (like isopropylamine (B41738) or alanine) to a ketone substrate. nih.gov

While no studies have specifically used biocatalysis for this compound, the synthesis of other bulky chiral amines has been successfully achieved using this method. A key challenge is that many naturally occurring transaminases struggle to accept sterically demanding substrates. mdpi.comacs.org However, advances in protein engineering and directed evolution have enabled the development of bespoke enzyme variants with tailored substrate scopes and improved catalytic efficiency for bulky ketones. mdpi.comacs.org

A potential biocatalytic route could involve the following:

Substrate: Synthesis of the precursor ketone, 1-(isopropoxy)-2-methylpropan-2-one.

Enzyme: An engineered (S)- or (R)-selective amine transaminase capable of accepting the bulky ketone substrate.

Amine Donor: A simple, inexpensive amine donor such as isopropylamine. The use of isopropylamine is advantageous as its deamination product is acetone, which can be easily removed. nih.gov

Reaction: The transaminase would catalyze the asymmetric amination of the ketone to produce the desired amine product with high enantiomeric purity.

Table 3: Potential Enzyme Classes for the Synthesis of this compound

Enzyme Class Reaction Type Potential Substrate Advantages in Synthesis
Amine Transaminase (ATA) Asymmetric Amination1-(isopropoxy)-2-methylpropan-2-oneHigh selectivity, mild conditions, avoids harsh chemical reagents, potential for high enantiopurity. nih.gov
Imine Reductase (IRED) / Reductive Aminase (RedAm) Reductive Amination1-(isopropoxy)-2-methylpropan-2-one + Ammonia (B1221849)Can use ammonia directly, avoiding amine donors; high selectivity.
Cytochrome P450 Monooxygenase (engineered) C-H Amination1-isopropoxy-2-methylpropaneDirect functionalization of an unactivated C-H bond, maximizing step-economy. nsf.gov

The application of biocatalysis could provide a highly efficient and sustainable route to this compound, aligning with the core principles of green and sustainable chemistry.

Future Research Directions and Unexplored Avenues for 2 Methyl 1 Propan 2 Yloxy Propan 2 Amine

Development of Novel Catalytic Systems Utilizing the Compound as a Ligand or Organocatalyst

The presence of a primary amine group in 2-Methyl-1-(propan-2-yloxy)propan-2-amine makes it a prime candidate for development as both a ligand in metal-catalyzed reactions and as a direct organocatalyst. Future research could focus on:

Coordination Chemistry: Systematic studies on the coordination of this compound with various transition metals (e.g., palladium, copper, rhodium, iridium) are necessary. This would involve the synthesis and characterization of novel metal complexes. The electronic and steric properties imparted by the isopropoxy and gem-dimethyl groups could lead to catalysts with unique reactivity and selectivity.

Asymmetric Catalysis: The chiral potential of derivatives of this compound could be exploited in asymmetric catalysis. The synthesis of chiral analogues and their application as ligands in enantioselective transformations, such as hydrogenations, cross-coupling reactions, and cycloadditions, represents a significant area for exploration.

Organocatalysis: The primary amine moiety can participate in enamine and iminium ion catalysis. Research into its efficacy in classic organocatalytic reactions, like aldol (B89426) and Michael additions, could reveal advantages over existing catalysts, potentially in terms of stereocontrol or substrate scope, due to its specific steric and electronic profile.

Exploration of New Reactivity Modes and Selective Transformations

Beyond its potential in catalysis, the inherent reactivity of this compound itself is an area ripe for discovery. The interplay between the amine and ether functionalities could be harnessed for novel synthetic methodologies.

Functional Group Interconversions: Investigations into the selective transformation of the primary amine to other functional groups (e.g., amides, sulfonamides, nitriles) in the presence of the ether linkage would be valuable.

Ring-Opening and Rearrangement Reactions: The ether linkage could potentially be activated under specific conditions, leading to ring-opening or rearrangement reactions. Exploring its reactivity towards Lewis acids or other activating agents could uncover novel synthetic pathways.

Multicomponent Reactions: The bifunctional nature of the molecule makes it an interesting component for multicomponent reactions, where its amine and ether groups could participate in sequential or concerted bond-forming events to rapidly build molecular complexity.

Advanced Computational Modeling for Predictive Synthesis and Property Design

Given the limited experimental data, computational chemistry offers a powerful tool to predict the behavior and guide the experimental exploration of this compound.

Conformational Analysis: Detailed computational studies can elucidate the preferred conformations of the molecule and its metal complexes, providing insights into its steric influence in catalytic processes.

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to model potential reaction pathways, determine transition state energies, and predict the feasibility and selectivity of proposed catalytic cycles or synthetic transformations.

In Silico Design of Derivatives: Computational screening of virtual libraries of derivatives of this compound could identify promising candidates for specific applications, such as ligands for challenging cross-coupling reactions or organocatalysts with high enantioselectivity. This predictive approach can significantly accelerate the discovery process.

A summary of predicted properties for this compound from computational models is presented in the table below.

PropertyPredicted Value
Molecular Weight131.22 g/mol
XLogP30.8
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Exact Mass131.131014 g/mol
Monoisotopic Mass131.131014 g/mol
Topological Polar Surface Area35.3 Ų
Heavy Atom Count9

Note: These values are computationally predicted and await experimental verification.

Integration into Emerging Fields of Chemical Science

The unique properties of this compound could find applications in various cutting-edge areas of chemistry.

Materials Science: The amine functionality allows for its incorporation into polymeric structures, either as a monomer or as a post-polymerization modification agent. This could lead to the development of new materials with tailored properties, such as novel resins, coatings, or functionalized surfaces.

Supramolecular Chemistry: The molecule could serve as a building block for the construction of self-assembling systems, such as molecular cages or coordination polymers, through non-covalent interactions involving its amine and ether groups.

Medicinal Chemistry: While outside the direct scope of synthetic methodology, its structural motifs could be of interest as scaffolds in drug discovery. The primary amine and ether linkage are common features in bioactive molecules.

Overcoming Challenges in Stereocontrol and Complex Molecule Integration

A significant hurdle in unlocking the full potential of this compound will be achieving high levels of stereocontrol in reactions where it or its derivatives are employed.

Development of Chiral Synthesis: The development of efficient and scalable synthetic routes to enantiomerically pure forms of this compound is a critical first step. This would likely involve asymmetric synthesis or chiral resolution.

Stereoselective Transformations: Once chiral versions are available, extensive research will be needed to understand how their stereochemistry influences the outcome of catalytic reactions. This includes fine-tuning reaction conditions and modifying the ligand structure to maximize stereoselectivity.

Incorporation into Complex Targets: A key test of the utility of this compound will be its successful incorporation into the synthesis of complex, high-value molecules, such as natural products or active pharmaceutical ingredients. This will require the development of robust and reliable synthetic methods that are compatible with a wide range of functional groups.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 2-Methyl-1-(propan-2-yloxy)propan-2-amine, and how do reaction parameters influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting a halogenated precursor (e.g., 1-chloro-2-methylpropane) with propan-2-yloxyamine under controlled conditions. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency by stabilizing ionic intermediates .
  • Temperature : Optimal yields (70–85%) are achieved at 60–80°C, avoiding side reactions like elimination .
  • Catalysts : Base catalysts (e.g., K₂CO₃) facilitate deprotonation of the amine precursor .
    • Purification is often done via column chromatography or recrystallization, with purity verified by HPLC (>98%) .

Q. What safety protocols and personal protective equipment (PPE) are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use OV/AG/P99 respirators in poorly ventilated areas to mitigate inhalation risks .
  • Exposure control : Work in a fume hood with local exhaust ventilation. Avoid skin contact due to potential irritation; immediately rinse with water for 15 minutes if exposed .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents to prevent decomposition .

Q. How can spectroscopic techniques (NMR, IR) be optimized for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include a singlet for the methyl groups (δ 1.2–1.4 ppm) and a triplet for the propan-2-yloxy methine (δ 3.5–3.7 ppm). Use deuterated DMSO for solubility .
  • ¹³C NMR : The quaternary carbon adjacent to the amine group appears at δ 45–50 ppm, while the ether-linked carbons resonate at δ 70–75 ppm .
  • IR : Characteristic peaks include N-H stretching (3300–3500 cm⁻¹) and C-O-C asymmetric stretching (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does steric hindrance from the methyl and propan-2-yloxy groups influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer :

  • The bulky substituents reduce accessibility to the amine’s lone pair, slowing reactions with electrophiles (e.g., alkyl halides). Kinetic studies show a 30–50% decrease in reaction rate compared to less hindered analogs .
  • Strategies to mitigate steric effects:
  • Use smaller electrophiles (e.g., methyl iodide instead of benzyl bromide).
  • Employ high-pressure conditions to enhance collision frequency .

Q. What methodological approaches are used to study the compound’s interaction with κ-opioid receptors, and how do structural modifications alter binding affinity?

  • Methodological Answer :

  • In vitro assays : Radioligand binding assays (e.g., using [³H]U69593) quantify receptor affinity. Reported IC₅₀ values range from 50–200 nM, suggesting moderate antagonism .
  • Structure-activity relationship (SAR) :
  • Modification 1 : Replacing the propan-2-yloxy group with a pyrrolidine ring increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration .
  • Modification 2 : Adding a fluorine atom to the phenyl ring improves receptor selectivity (Ki reduced by 40%) .

Q. How can contradictory data on the compound’s thermal stability be resolved through differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA)?

  • Methodological Answer :

  • DSC : A sharp endothermic peak at 120–130°C indicates melting, while exothermic events above 200°C suggest decomposition. Discrepancies in literature melting points (e.g., 115°C vs. 130°C) may arise from impurities .
  • TGA : Mass loss begins at 180°C (5% weight loss), with complete degradation by 250°C. Inconsistent reports may reflect variations in heating rates (standardize at 10°C/min) .

Data Contradiction Analysis

Q. Why do some studies report conflicting solubility data for this compound in aqueous versus organic solvents?

  • Methodological Answer :

  • Hydrochloride salt vs. free base : The hydrochloride form (water solubility >50 mg/mL) is more soluble than the free base (<5 mg/mL in water) due to ionic interactions. Mislabeling in studies may cause discrepancies .
  • pH dependence : Solubility in water increases at pH <3 (protonated amine) but decreases in neutral/basic conditions. Standardize pH during measurements .

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